4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid
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Overview
Description
4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a fused pyrimidine and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold for the development of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-aminopyridazines with suitable carbonyl compounds, followed by cyclization and oxidation steps . The reaction conditions often involve heating under reflux in solvents like pyridine or dimethylformamide (DMF) .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrimidine or pyridazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Pyridazinone: A derivative with a carbonyl group at position 3 of the pyridazine ring.
Uniqueness: 4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structure allows for diverse functionalization and the potential to interact with multiple biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
68786-52-7 |
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Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
4-oxopyrimido[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)4-9-6-2-1-3-10-11(6)7/h1-4H,(H,13,14) |
InChI Key |
SANWBBCFUZNWLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2N=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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